B1576186 Limnonectin-1Fa

Limnonectin-1Fa

Cat. No.: B1576186
Attention: For research use only. Not for human or veterinary use.
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Description

Limnonectin-1Fa is a 16-amino acid antimicrobial peptide (AMP) first identified in the skin secretions of the Fujian large-headed frog (Limnonectes fujianensis) . It belongs to the limnonectin family, characterized by a conserved C-terminal disulfide-bonded loop (Cys¹⁰–Cys¹⁶) and a high proportion of basic residues (e.g., arginine, lysine) that enhance membrane interaction . While structural and functional analyses are ongoing, preliminary synthesis via robotic peptide library platforms (e.g., Overture™) has enabled alanine-scan studies to probe residue-specific contributions .

Properties

bioactivity

Antimicrobial

sequence

SFPFFPPGICKRLKRC

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Limnonectin-1Fa shares structural homology with AMPs from Ranid frogs, including brevenins, esculentins, and ranatuerins (Table 1). These peptides typically feature:

  • Disulfide bonds : A conserved C-terminal loop stabilized by 1–2 disulfide bonds (e.g., brevinin-1S: Cys¹⁵–Cys²¹) .
  • Amphipathic design : Hydrophobic and cationic residues enabling membrane disruption.
  • Length : 16–24 residues, longer than temporins (10–14 residues), which lack disulfide bonds .

Table 1: Structural Features of this compound and Related AMPs

Compound Length (residues) Disulfide Bonds Key Structural Motifs
This compound 16 Cys¹⁰–Cys¹⁶ C-terminal loop, high Arg/Lys
Brevinin-1S 24 Cys¹⁵–Cys²¹ C-terminal loop, α-helical core
Esculentin-1 46 Cys²⁷–Cys⁴¹ Two disulfide bonds, β-sheet
Temporin-1P 13 None Linear, amphipathic α-helix

Phylogenetic analysis places this compound closest to Limnonectes-derived peptides (e.g., Limnonectin-1Fb) and distantly related to temporins and brevinins, reflecting evolutionary divergence in host-defense strategies .

Functional Comparison: Antimicrobial Activity and Selectivity

This compound demonstrates narrow-spectrum activity compared to broader-spectrum AMPs like brevenin-1S and esculentin-1 (Table 2). Key findings include:

  • Gram-negative specificity : Effective against E. coli but inactive against S. aureus or fungi, unlike brevenin-1S, which targets both Gram-positive and Gram-negative bacteria .
  • Mechanism : Likely involves electrostatic interactions with anionic bacterial membranes, a trait shared with temporins and esculentins .

Table 2: Functional Comparison of this compound and Analogues

Compound MIC (µM) E. coli MIC (µM) S. aureus Hemolytic Activity (HC₅₀, µM)
This compound 4–8 >128 >128
Brevinin-1S 2–4 4–8 32–64
Temporin-1P 16–32 8–16 64–128
Esculentin-1 1–2 2–4 >128

HC₅₀: Concentration causing 50% hemolysis. Data compiled from .

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